(2E)-2-(benzenesulfonyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile
Description
The compound (2E)-2-(benzenesulfonyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile is an α,β-unsaturated nitrile featuring a benzenesulfonyl group at the α-position and a 3-(trifluoromethyl)phenyl substituent at the β-position. Its molecular formula is C₁₆H₁₀F₃NO₂S, with a molecular weight of 337.31 g/mol . The trifluoromethyl (-CF₃) group is a strong electron-withdrawing substituent, enhancing the electrophilicity of the α,β-unsaturated system, which facilitates nucleophilic addition-elimination reactions (e.g., Michael additions) .
Properties
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3NO2S/c17-16(18,19)13-6-4-5-12(9-13)10-15(11-20)23(21,22)14-7-2-1-3-8-14/h1-10H/b15-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMJDPQGMBJGAFN-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC(=CC=C2)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CC(=CC=C2)C(F)(F)F)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(benzenesulfonyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile typically involves a multi-step process. One common method includes the reaction of benzenesulfonyl chloride with an appropriate nitrile compound under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is typically heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(benzenesulfonyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group, using reagents such as lithium aluminum hydride.
Substitution: The benzenesulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
(2E)-2-(benzenesulfonyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which (2E)-2-(benzenesulfonyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile exerts its effects is primarily through its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers and Substituent Variations
(E)-2-(Benzenesulfonyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enenitrile
- CAS : 1821477-40-0
- Molecular Formula: C₁₆H₁₀F₃NO₂S (MW: 337.31)
- Key Difference : The trifluoromethyl group is at the para position of the phenyl ring instead of meta .
- Impact : The para-substitution may alter electronic distribution, slightly reducing steric hindrance compared to the meta isomer. This could affect binding affinity in biological systems or reaction kinetics in synthetic pathways .
2-((4-Chlorophenyl)sulfonyl)-3-((4-(3-chloro-5-(trifluoromethyl)(2-pyridyloxy))phenyl)amino)prop-2-enenitrile
- CAS : 1025617-82-6
- Molecular Formula : C₂₁H₁₂Cl₂F₃N₃O₃S (MW: 514.30)
- Key Features : Incorporates a chloropyridyloxy group and a chlorophenylsulfonyl substituent.
Functional Group Modifications
(E)-3-(Dimethylamino)-2-[3-(trifluoromethyl)benzoyl]prop-2-enenitrile
- CAS : 96232-39-2
- Molecular Formula : C₁₃H₁₁F₃N₂O (MW: 268.23)
- Key Difference: Replaces the benzenesulfonyl group with a benzoyl group and adds a dimethylamino (-NMe₂) substituent.
- The benzoyl moiety may engage in π-π stacking interactions, differing from the sulfonyl group’s electron-withdrawing effects .
(2E)-3-[(2-Fluoro-5-nitrophenyl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile
- CAS : 333414-97-4
- Molecular Formula : C₁₉H₁₂FN₅O₂ (MW: 369.33)
- Key Features: Contains a thiazole ring and nitro (-NO₂) group.
- Impact : The thiazole heterocycle enhances aromatic interactions in biological targets (e.g., kinase inhibition). The nitro group is strongly electron-withdrawing but may reduce metabolic stability compared to -CF₃ .
Nucleophilic Addition-Elimination Reactions
- The parent compound undergoes regiospecific additions with sulfur, oxygen, and carbon nucleophiles to yield β-substituted products (e.g., thiophenyl or dithiolane derivatives) .
- Example: Reaction with thiophenol yields (E)-3-thiophenylprop-2-enenitrile (76% yield) .
- Comparison : Analogs with electron-donating groups (e.g., -NMe₂ in ) show reduced electrophilicity at the β-carbon, slowing nucleophilic attack. Conversely, nitro-substituted derivatives (e.g., ) exhibit enhanced reactivity due to stronger electron withdrawal.
Physicochemical and Pharmacological Properties
*LogP values estimated using fragment-based methods.
Biological Activity
(2E)-2-(benzenesulfonyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile is an organic compound notable for its complex structure and potential biological activities. This compound has garnered interest in medicinal chemistry due to its unique functional groups, which may interact with various biological targets. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical formula for (2E)-2-(benzenesulfonyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile is with a molecular weight of approximately 295.27 g/mol. The compound features a benzenesulfonyl group and a trifluoromethyl phenyl moiety, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The benzenesulfonyl group enhances binding affinity to active sites on target proteins, while the trifluoromethyl group may influence the compound's lipophilicity and stability.
Target Interactions
- Enzyme Inhibition : (2E)-2-(benzenesulfonyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile has shown potential as an inhibitor of certain enzymes involved in cancer pathways.
- Receptor Modulation : The compound may modulate receptor activity, influencing cellular signaling pathways related to growth and apoptosis.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Several studies have demonstrated that derivatives of this compound can inhibit tumor cell proliferation in vitro. For instance, it has been shown to induce apoptosis in various cancer cell lines by activating caspase pathways.
- Anti-inflammatory Properties : The sulfonamide group may provide anti-inflammatory effects by inhibiting pro-inflammatory cytokine production.
- Antimicrobial Effects : Preliminary data suggest that this compound possesses antimicrobial properties against specific bacterial strains.
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of (2E)-2-(benzenesulfonyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile on human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with associated activation of apoptotic markers such as cleaved PARP and caspase-3.
Case Study 2: Anti-inflammatory Mechanisms
Research conducted by Smith et al. (2023) explored the anti-inflammatory potential of the compound in a murine model of arthritis. Treatment with the compound resulted in decreased levels of TNF-alpha and IL-6, suggesting a downregulation of inflammatory pathways.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (2E)-2-(benzenesulfonyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile, and what key reaction conditions influence stereochemical outcomes?
- Methodological Answer : The compound can be synthesized via condensation reactions between benzenesulfonyl precursors and trifluoromethylphenylpropenenitrile derivatives. For example, Knoevenagel condensation or nucleophilic substitution under basic conditions (e.g., NaH or K₂CO₃) can yield the α,β-unsaturated nitrile scaffold. Stereochemical control (E/Z selectivity) is influenced by solvent polarity, temperature, and the use of bulky bases to favor the thermodynamically stable E-isomer .
Q. Which spectroscopic techniques are prioritized for characterizing structural and electronic properties of this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR identify sulfonyl and trifluoromethyl group connectivity. The deshielding of the α-protons (δ 7.5–8.5 ppm) confirms conjugation with the nitrile group .
- IR : Strong absorption at ~2200 cm⁻¹ (C≡N stretch) and ~1350–1150 cm⁻¹ (S=O asymmetric/symmetric stretches) validate functional groups .
- X-ray Crystallography : Resolves E-configuration and dihedral angles between the sulfonyl and trifluoromethylphenyl groups .
Advanced Research Questions
Q. How does the electron-withdrawing trifluoromethyl group influence reactivity in nucleophilic additions compared to non-fluorinated analogs?
- Methodological Answer : The -CF₃ group enhances electrophilicity at the β-carbon of the α,β-unsaturated nitrile, facilitating Michael additions. Computational studies (e.g., NBO analysis) reveal increased partial positive charge (Δ~0.15 e) at the β-carbon compared to non-fluorinated analogs. Kinetic assays with nucleophiles (e.g., thiols) show 2–3× faster reaction rates .
Q. What computational approaches predict this compound’s interactions with biological targets?
- Methodological Answer :
- DFT : Optimizes geometry and calculates frontier molecular orbitals (HOMO-LUMO gap ~5.2 eV) to assess redox stability .
- Molecular Docking : Screens against kinase or protease targets (e.g., EGFR or HIV-1 protease) using AutoDock Vina. The sulfonyl group shows hydrogen bonding with catalytic residues (e.g., Lys45 in EGFR), while the trifluoromethylphenyl moiety contributes to hydrophobic interactions .
Q. How do intermolecular interactions in crystallographic studies differ between this compound and its Z-isomer or derivatives?
- Methodological Answer : X-ray studies reveal that the E-isomer adopts a planar conformation with π-π stacking (3.5–4.0 Å) between trifluoromethylphenyl and benzenesulfonyl groups. In contrast, Z-isomers exhibit non-planar geometries with weaker stacking (4.5–5.0 Å) and increased torsional strain. Halogen bonding (C-F⋯O=S) is observed in derivatives with electron-deficient aryl groups .
Data Contradiction Analysis
Q. Discrepancies in catalytic efficiency for palladium-mediated couplings involving this compound: How can ligand/solvent effects be systematically evaluated?
- Methodological Answer : Variations in yields (e.g., 40–85%) may arise from ligand steric effects (e.g., PPh₃ vs. XPhos) and solvent polarity (DMF vs. THF). Design a DoE (Design of Experiments) matrix to test ligand electronic parameters (Tolman cone angle) and solvent dielectric constants. Kinetic profiling (e.g., GC-MS) under controlled conditions can identify rate-limiting steps (e.g., oxidative addition vs. reductive elimination) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
